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molecular formula C14H21NO2 B1345742 2,6-Di-tert-butyl-4-nitrosophenol CAS No. 955-03-3

2,6-Di-tert-butyl-4-nitrosophenol

Cat. No. B1345742
M. Wt: 235.32 g/mol
InChI Key: JLOKPJOOVQELMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944632

Procedure details

If 2,6-ditert.butyl-4-nitrosophenol is replaced in this example by an equivalent quantity of 2,6-diisopropyl-4-nitrosophenol, an otherwise identical procedure gives 2,6-diisopropyl-benzoquinone monoxime p-toluenesulphonate of melting point 93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9](N=O)[CH:8]=[C:7]([C:13](C)([CH3:15])[CH3:14])[C:6]=1[OH:17])(C)([CH3:3])[CH3:2].C(C1C=C(N=[O:28])C=C(C(C)C)C=1O)(C)C>>[CH:1]([C:5]1[C:6](=[O:17])[C:7]([CH:13]([CH3:15])[CH3:14])=[CH:8][C:9](=[O:28])[CH:10]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC(=C1)N=O)C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(C(=CC(C1)=O)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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